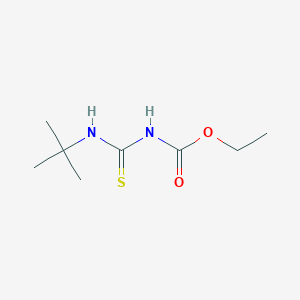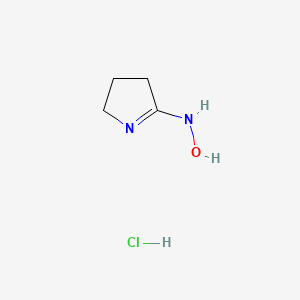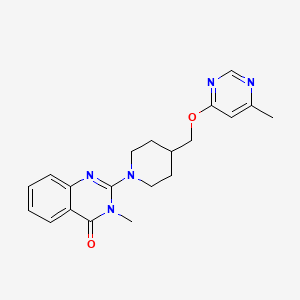
ethyl N-(tert-butylcarbamothioyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(tert-butylcarbamothioyl)carbamate is a chemical compound that is used in various scientific research applications. It is commonly abbreviated as EDBC and has a molecular formula of C9H18N2O2S. EDBC is a carbamate derivative that is commonly used as a pesticide and herbicide. However, in scientific research, it is used for its unique properties and effects on biochemical and physiological processes.
Mecanismo De Acción
EDBC works by inhibiting the activity of AChE, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause various physiological effects, such as muscle spasms, convulsions, and respiratory failure. In addition, EDBC can also affect other biochemical processes, such as the inhibition of glutathione S-transferase (GST), an enzyme that plays a crucial role in detoxification processes.
Biochemical and Physiological Effects:
EDBC has been shown to have various biochemical and physiological effects, including the inhibition of AChE and GST. This can lead to various toxic effects, such as muscle spasms, convulsions, and respiratory failure. In addition, EDBC has been shown to have effects on other biochemical processes, such as the inhibition of lipid peroxidation and the modulation of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDBC has several advantages for use in lab experiments, including its ability to inhibit AChE and GST, which can be useful for studying the effects of pesticides on the environment and developing new pesticides. However, EDBC also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on EDBC, including the development of new pesticides that are more effective and less harmful to the environment. In addition, further research is needed to understand the mechanisms of action of EDBC and its effects on various biochemical and physiological processes. Finally, research is needed to develop new methods for synthesizing EDBC and to improve its safety and efficacy for use in scientific research.
Métodos De Síntesis
EDBC can be synthesized using various methods, including carbamation of ethyl thiocyanate with tert-butylamine or reaction of ethyl isothiocyanate with tert-butylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or sodium hydroxide. The product is then purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
EDBC has been used in various scientific research applications, including as a tool to study the inhibition of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system. It has also been used to study the effects of pesticides on the environment and to develop new pesticides that are more effective and less harmful to the environment.
Propiedades
IUPAC Name |
ethyl N-(tert-butylcarbamothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-5-12-7(11)9-6(13)10-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXYRDVVXGYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B2626589.png)









![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)